molecular formula C8H8N2 B1311454 3-(Pyridin-4-yl)propanenitrile CAS No. 84200-06-6

3-(Pyridin-4-yl)propanenitrile

Cat. No.: B1311454
CAS No.: 84200-06-6
M. Wt: 132.16 g/mol
InChI Key: FOQHYGAZLSGRAC-UHFFFAOYSA-N
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Description

“3-(Pyridin-4-yl)propanenitrile” is a compound that likely contains a pyridine ring attached to a propanenitrile group . Similar compounds, such as “2-(pyridin-4-yl)propanenitrile”, have been studied and are known to exist in a liquid form .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods. For instance, 3-(pyridin-4-yl)-1,2,4-triazines were obtained using atom-economical approaches .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds such as 3-(pyridin-4-yl)-1,2,4-triazines have been studied. These compounds have shown promising characteristics, particularly in comparison to the antiviral drug Cidofovir .

Scientific Research Applications

Chemical Structure and Interaction Analysis

The compound 3-(Pyridin-4-yl)propanenitrile demonstrates interesting structural properties in its derivatives. For instance, a study of 4-(2-Cyanoethylsulfanyl)-5′-(pyridin-4-yl)tetrathiafulvalene reveals that most non-H atoms, except for the cyanoethylsulfanyl group, are approximately coplanar. This compound shows weak intermolecular S⋯S interactions, indicative of its potential in material science and molecular engineering (Li, Wang, & Xiao, 2011).

Synthesis and Characterization in Metal Complexes

This compound derivatives are used in the synthesis of metal dithiocarbamate complexes, where their elemental and spectroscopic properties have been extensively studied. Such compounds have been found effective in stabilizing crystal structures and forming 3D supra-molecular complexes, indicating their potential in crystallography and materials science (Halimehjani et al., 2015).

Fluorophore-based Nicotinonitriles

A study on the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties has been conducted. These compounds, derived from this compound, showed strong blue-green fluorescence emission, suggesting their utility in materials science, particularly in the development of environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Catalysis and Green Chemistry

In green chemistry, derivatives of this compound have been used as catalysts. For example, magnetically separable graphene oxide anchored sulfonic acid was synthesized for catalyzing the formation of carbonitriles. This study highlights its application in environmentally friendly synthesis processes (Zhang et al., 2016).

Molecular Electronics and Photophysical Properties

The compound and its derivatives have been studied for their potential in molecular electronics. For instance, single crystal X-ray diffraction analyses of certain derivatives have provided insights into their potential application in optoelectronics and molecular electronics, due to their unique photophysical properties and frontier orbitals (Percino et al., 2016).

Anticancer Activity

Some derivatives of this compound have been synthesized with demonstrated anticancer activity. These compounds underwent extensive evaluation against various human cancer cell lines, suggesting their potentialin pharmaceutical research and development for cancer therapy (Hadiyal et al., 2020).

Coordination Chemistry and Magnetic Properties

Research has been conducted on the coordination chemistry and magnetic properties of complexes involving this compound derivatives. For example, a study of a planar hexanuclear CoLn cluster with this derivative exhibited single-molecule magnet (SMM) behavior, suggesting applications in magnetic materials and coordination chemistry (Li et al., 2019).

Self-Assembled Monolayers and Surface Chemistry

The self-assembly of pyridine-terminated thiol monolayers, derived from this compound, on Au(111) surfaces has been studied. This research is significant for surface chemistry, particularly in understanding the formation and behavior of self-assembled monolayers, which have applications in nanotechnology and material sciences (Silien et al., 2009).

Synthesis and Luminescence Studies

This compound derivatives have been synthesized and studied for their luminescence properties. These studies are crucial in understanding the electronic absorption and emission spectra of these compounds, which can have applications in optoelectronics and sensor technologies (Gusev et al., 2013).

Safety and Hazards

While specific safety and hazard information for “3-(Pyridin-4-yl)propanenitrile” is not available, similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed .

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various biological targets . More research is needed to identify the specific targets of 3-(Pyridin-4-yl)propanenitrile.

Mode of Action

The exact mode of action of this compound is not well-documented. The interaction of this compound with its targets and the resulting changes are yet to be fully understood. It’s important to note that the mode of action can vary depending on the specific biological target and the cellular context .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways . The downstream effects of these interactions can vary widely, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. These properties are crucial in determining the bioavailability of the compound. Information about the compound’s solubility, stability, and permeability could provide insights into its pharmacokinetic behavior .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. The results of its action would depend on its specific targets and the nature of its interactions with these targets. More research is needed to elucidate these effects .

Biochemical Analysis

Biochemical Properties

3-(Pyridin-4-yl)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific receptors in the body, influencing various biochemical pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction often involves specific amino acid residues within the enzyme’s active site, leading to conformational changes that reduce the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can undergo various metabolic transformations, including oxidation and reduction reactions, leading to the formation of metabolites that can further influence biochemical pathways. These interactions can affect metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-pyridin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQHYGAZLSGRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428533
Record name 4-Pyridinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84200-06-6
Record name 4-Pyridinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-(4-pyridyl)-propionamide (7.1 g, 0.47M) in POCl3 (25 ml) was heated at about 100° to about 110° C. for 2 hrs. The excess of POCl3 was removed in vacuo from the reaction. Thereafter water was added and the resulting solution was basified with aqueous Na2CO3 sol. and extracted with CHCl3. The combined extracts were dried over Na2SO4 and concentrated and distilled at 1 mmHg/118°-120° C. to give 4(2-cyanoethyl)pyridine as an oil (4.8 g, 77% yield).
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(4-Pyridyl)acrylonitrile (1.3 g, 10.0 mmol) was dissolved in ethanol (10 ml), and 10% palladium-carbon (0.13 g) and a solution of ammonium formate (2.5 g, 40.0 mmol) in water (3 ml) were added thereto. The reaction mixture was refluxed for 2.5 hrs. Palladium-carbon was filtered off, and the reaction mixture was combined with ethyl acetate and water. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The reaction mixture was subjected to a silica gel (25 g) column chromatography. The fractions eluted with hexane-ethyl acetate (1:1, v/v) were collected and concentrated to give the titled compound (0.88 g, 67%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.13 g
Type
catalyst
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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